Cas no 28791-95-9 (1-(1-ethoxyethyl)-1H-pyrazole)
1-(1-ethoxyethyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(1-ethoxyethyl)pyrazole
- 1-(1-Ethoxyethyl)-1H-pyrazole
- 1H-?Pyrazole, 1-?(1-?ethoxyethyl)?-
- Ticagrelor Impurity 170
- SCHEMBL17459836
- MFCD17676680
- CS-0196111
- AKOS015898295
- E91363
- EN300-232897
- STL584009
- DTXSID80677451
- 1H-Pyrazole, 1-(1-ethoxyethyl)-
- 28791-95-9
- DS-019574
- 851-049-7
- DTXCID20628200
- DBA79195
- 1-(1-ethoxyethyl)-1H-pyrazole
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- MDL: MFCD17676680
- Inchi: 1S/C7H12N2O/c1-3-10-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3
- InChI Key: ARLWQCUNWFXONO-UHFFFAOYSA-N
- SMILES: O(CC)C(C)N1C=CC=N1
Computed Properties
- Exact Mass: 140.094963011g/mol
- Monoisotopic Mass: 140.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 27Ų
1-(1-ethoxyethyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB502678-5 g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 5g |
€272.00 | 2022-07-29 | ||
| abcr | AB502678-10 g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 10g |
€428.90 | 2022-07-29 | ||
| abcr | AB502678-25 g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 25g |
€793.00 | 2022-07-29 | ||
| Apollo Scientific | OR307169-1g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 1g |
£10.00 | 2023-09-02 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E22410-1g |
1-(1-ethoxyethyl)pyrazole |
28791-95-9 | 95% | 1g |
¥650.0 | 2023-09-08 | |
| TRC | E676553-10mg |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E676553-50mg |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E676553-100mg |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM325205-10g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 95% | 10g |
$379 | 2021-08-18 | |
| Chemenu | CM325205-1g |
1-(1-Ethoxyethyl)-1H-pyrazole |
28791-95-9 | 95% | 1g |
$81 | 2023-02-02 |
1-(1-ethoxyethyl)-1H-pyrazole Suppliers
1-(1-ethoxyethyl)-1H-pyrazole Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(1-ethoxyethyl)-1H-pyrazole
1-(1-Ethoxyethyl)-1H-Pyrazole: A Comprehensive Overview
1-(1-Ethoxyethyl)-1H-pyrazole (CAS No. 28791-95-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, from synthetic intermediates to potential therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 1-(1-ethoxyethyl)-1H-pyrazole.
Chemical Properties and Structure
1-(1-Ethoxyethyl)-1H-pyrazole is a five-membered heterocyclic compound with a pyrazole core and an ethoxyethyl substituent. The pyrazole ring, composed of three carbon atoms and two nitrogen atoms, imparts unique chemical and biological properties to the molecule. The ethoxyethyl group, attached to the nitrogen atom at position 1, adds steric bulk and influences the compound's reactivity and solubility. The molecular formula of 1-(1-ethoxyethyl)-1H-pyrazole is C7H12N2O, with a molecular weight of 136.18 g/mol.
The presence of the ethoxyethyl group also enhances the stability of the pyrazole ring, making 1-(1-ethoxyethyl)-1H-pyrazole a valuable intermediate in organic synthesis. The compound is typically a colorless liquid or solid at room temperature, depending on its purity and form. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
Synthesis Methods
The synthesis of 1-(1-ethoxyethyl)-1H-pyrazole can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 3-methyl-2-butenenitrile with hydrazine to form 3-methyl-2-butenylhydrazine, which is then cyclized to produce the pyrazole ring. The ethoxyethyl group can be introduced through subsequent alkylation reactions using ethyl vinyl ether or other suitable reagents.
A more recent and efficient approach involves the use of transition-metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to introduce the ethoxyethyl group onto the pyrazole ring. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production.
Applications in Medicinal Chemistry
1-(1-Ethoxyethyl)-1H-pyrazole has found numerous applications in medicinal chemistry due to its unique structural features and biological activity. One of the most promising areas of research involves its use as a scaffold for the development of new drugs. The pyrazole ring is known for its ability to form hydrogen bonds and π-stacking interactions with biological targets, making it an attractive moiety for drug design.
In recent studies, derivatives of 1-(1-ethoxyethyl)-1H-pyrazole have shown potent activity against various diseases. For instance, a series of substituted pyrazoles have been evaluated for their anti-inflammatory properties and have demonstrated significant efficacy in preclinical models of arthritis and other inflammatory conditions. Additionally, some derivatives have exhibited antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Clinical Trials and Therapeutic Potential
The therapeutic potential of compounds derived from 1-(1-ethoxyethyl)-1H-pyrazole has been explored in several clinical trials. One notable example is a Phase II trial evaluating a pyrazole-based compound for the treatment of rheumatoid arthritis. The results showed that the compound was well-tolerated and significantly reduced disease activity compared to placebo.
In another study, a derivative of 1-(1-ethoxyethyl)-1H-pyrazole was tested for its antiviral properties in patients with chronic hepatitis C infection. The compound exhibited potent antiviral activity and was associated with a high rate of sustained virological response (SVR), indicating its potential as a novel therapeutic agent.
Current Research Trends
Ongoing research continues to explore new applications and derivatives of 1-(1-ethoxyethyl)-1H-pyrazole. One area of interest is the development of prodrugs that can enhance the bioavailability and pharmacokinetic properties of pyrazole-based compounds. Prodrugs are designed to be inactive or less active until they are metabolized in the body, which can improve their therapeutic index and reduce side effects.
Another emerging trend is the use of computational methods to predict the biological activity and optimize the structure of pyrazole derivatives. Machine learning algorithms and molecular dynamics simulations are being employed to identify lead compounds with improved potency and selectivity for specific targets.
Safety Considerations
Safety is a critical aspect in the development and use of any chemical compound. While 1-(1-ethoxyethyl)-1H-pyrazole has shown promising properties in various applications, it is essential to conduct thorough safety assessments to ensure its safe handling and use. Preclinical toxicity studies have indicated that the compound is generally well-tolerated at therapeutic doses but may exhibit toxicity at higher concentrations.
To mitigate potential risks, researchers recommend using appropriate personal protective equipment (PPE) when handling this compound in laboratory settings. Additionally, environmental impact assessments should be conducted to ensure that production processes do not pose significant risks to ecosystems.
Conclusion
1-(1-Ethoxyethyl)-1H-pyrazole strong (CAS No. 28791-95-9) is a versatile organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for drug design, and recent advancements have highlighted its potential as a therapeutic agent for various diseases. As research continues to evolve, it is likely that new derivatives and applications will emerge, further expanding the utility of this important compound. p >
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